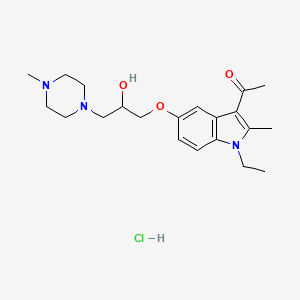

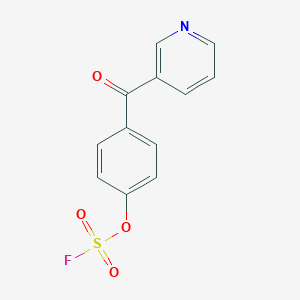

![molecular formula C21H19NO3 B2870439 N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide CAS No. 1798486-44-8](/img/structure/B2870439.png)

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Xanomeline can be synthesized by esterification of 5-amino-1,2,3,4-tetrahydro-2-benzazepin-3-one with (E)-3-(furan-3-yl)prop-2-enoic acid followed by a Hoffman degradation reaction. A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis

The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type . This suggests a σ to σ* transition .Chemical Reactions Analysis

The wide range of triketones, formed through the oxidation of the corresponding Michael adducts, could be involved in the cyclization . This cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .Scientific Research Applications

- Antipsychotic Properties Initially synthesized as an antipsychotic drug, Xanomeline has shown promise in treating psychotic disorders by modulating muscarinic receptors. Its mechanism of action involves binding to M1 and M4 muscarinic receptors, which can impact cognitive function and mood regulation.

- Xanomeline’s affinity for muscarinic receptors makes it a potential candidate for enhancing cognitive function. Researchers have explored its use in Alzheimer’s disease, where cholinergic dysfunction plays a crucial role. By activating muscarinic receptors, Xanomeline may improve memory and cognitive deficits .

- OAB is characterized by frequent and urgent urination. Xanomeline’s muscarinic receptor agonism can enhance bladder muscle contractions, potentially alleviating symptoms associated with OAB .

- Some studies suggest that Xanomeline may have analgesic effects. By targeting muscarinic receptors, it could modulate pain perception and provide relief in certain pain conditions .

- Activation of muscarinic receptors by Xanomeline may contribute to anti-inflammatory responses. Researchers are investigating its role in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

- Xanomeline’s muscarinic receptor activation may have neuroprotective effects. It has been studied in models of Parkinson’s disease and other neurodegenerative conditions. By promoting cholinergic signaling, it could potentially slow disease progression .

- Muscarinic receptors are abundant in the gastrointestinal tract. Xanomeline’s modulation of these receptors may impact gut motility, making it relevant for conditions like irritable bowel syndrome (IBS) or gastroparesis .

Cognitive Enhancement and Alzheimer’s Disease

Treatment of Overactive Bladder (OAB)

Analgesic Properties

Anti-Inflammatory Potential

Neuroprotection and Neurodegenerative Disorders

Gastrointestinal Disorders

Potential Anticancer Activity

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them valuable for various applications, such as drug discovery, materials science, and biological studies .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to diverse therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .

properties

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-14(12-15-10-11-24-13-15)22-21(23)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-11,13-14,20H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOVORUBHODRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

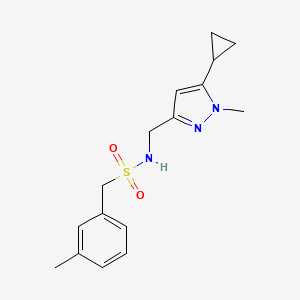

![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)

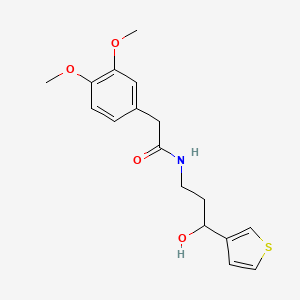

![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)

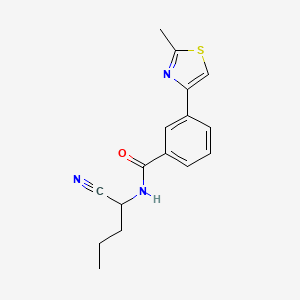

![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2870371.png)

![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)